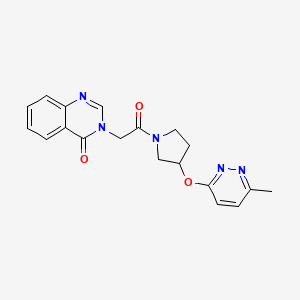
3-(2-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "3-(2-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one" is an intricate molecule with a unique structure, integrating functionalities from quinazolin-4(3H)-one, pyrrolidine, and pyridazine. It's known for its potential biological activities and diverse applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Synthesis of 6-methylpyridazin-3-yl: : This can be synthesized through selective methylation of pyridazine, typically involving electrophilic substitution.
Formation of the pyrrolidin-1-yl intermediate: : The pyrrolidine ring can be prepared via cyclization reactions of suitable precursors, like amino alcohols under dehydrating conditions.
Linking the pyridazin-3-yl and pyrrolidin-1-yl: : This step often involves nucleophilic substitution where the pyridazin-3-yl is made to react with the pyrrolidin-1-yl.
Final coupling with quinazolin-4(3H)-one: : The final structure is achieved through condensation reactions, possibly involving catalysts like palladium to facilitate the coupling.
Industrial Production Methods
Industrial production would leverage similar steps but optimized for scale. Catalysts, solvents, and reaction conditions would be adjusted to maximize yield and purity, often involving continuous flow processes.
Analyse Chemischer Reaktionen
Types of Reactions It Undergoes
Oxidation: : Introduction of an electron-accepting group to increase reactivity.
Reduction: : Removal of oxygen or addition of hydrogen atoms to simplify the molecule.
Substitution: : Typically involves replacing one functional group with another, influenced by the electron density of the quinazolin-4(3H)-one nucleus.
Common Reagents and Conditions
Oxidation: : Use of potassium permanganate or chromium trioxide.
Reduction: : Catalytic hydrogenation using palladium on carbon.
Substitution: : Alkyl halides in the presence of strong bases.
Major Products Formed
Oxidation: : Results in derivatives with enhanced reactivity.
Reduction: : Produces simpler, often more stable compounds.
Substitution: : Leads to a range of structurally diverse analogs.
Wissenschaftliche Forschungsanwendungen
In Chemistry
It serves as a building block for synthesizing more complex molecules, aiding in the study of reaction mechanisms and synthetic methodologies.
In Biology
Its structure allows it to interact with various biological targets, making it a candidate for enzyme inhibition studies and receptor binding analyses.
In Medicine
In Industry
It can be used in the development of novel materials with unique properties, such as improved thermal stability or reactivity.
Wirkmechanismus
The compound's mechanism of action often involves binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The pathways typically implicated include signal transduction pathways where it may inhibit or activate key steps, depending on its precise structure and modifications.
Vergleich Mit ähnlichen Verbindungen
Unique Aspects
Specific Substituents: : The presence of 6-methylpyridazin-3-yl and pyrrolidin-1-yl groups provide unique electronic and steric properties.
Reactivity: : Enhanced reactivity due to the combined effects of its functional groups.
List of Similar Compounds
4-quinazolinone derivatives: : Share the quinazolinone core but differ in substituent patterns.
Pyridazinone analogs: : Similar pyridazine ring but varying substituents.
Pyrrolidine-based molecules: : Feature the pyrrolidine ring but differ in their additional groups and overall structure.
Eigenschaften
IUPAC Name |
3-[2-[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]-2-oxoethyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O3/c1-13-6-7-17(22-21-13)27-14-8-9-23(10-14)18(25)11-24-12-20-16-5-3-2-4-15(16)19(24)26/h2-7,12,14H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQGWWUBYBCCTEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCN(C2)C(=O)CN3C=NC4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
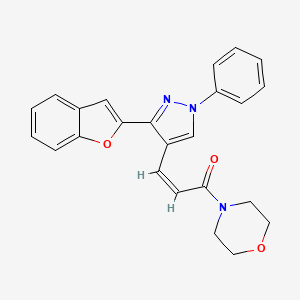
![N-(isochroman-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2811477.png)

![5-Bromo-2-{[1-(naphthalene-1-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2811479.png)
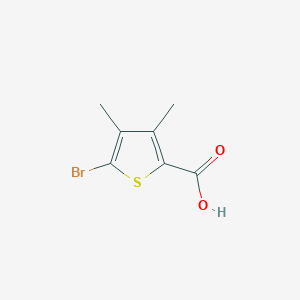
![3-cyclopentyl-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2811481.png)
![1-Benzoyl-3-(3-methylphenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2811482.png)

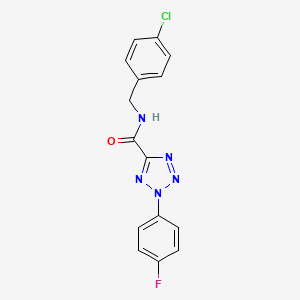
![[2-(Ethoxycarbonyl)-1-benzothiophen-7-yl]boronic acid](/img/structure/B2811489.png)
![[2-[(1-cyano-1-cyclopropylethyl)amino]-2-oxoethyl] (E)-3-quinolin-8-ylprop-2-enoate](/img/structure/B2811491.png)
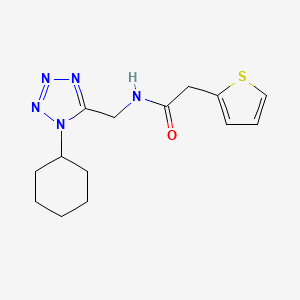
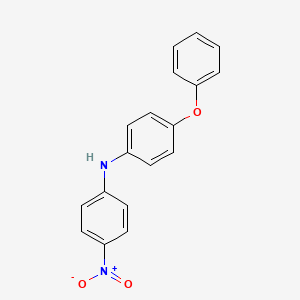
![3-[4-(3-Chlorophenyl)piperazine-1-carbonyl]-8-methoxy-6-nitrochromen-2-one](/img/structure/B2811497.png)
